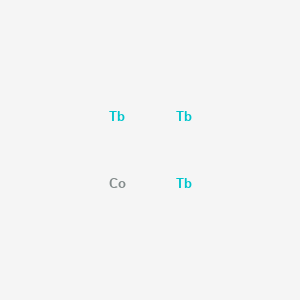
Cobalt;terbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt;terbium is a compound formed by the combination of cobalt and terbium Both elements belong to different groups in the periodic table, with cobalt being a transition metal and terbium being a rare earth element
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt;terbium can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. The co-precipitation method involves the simultaneous precipitation of cobalt and terbium ions from a solution, followed by calcination to obtain the desired compound. The sol-gel method involves the formation of a gel from a solution containing cobalt and terbium precursors, which is then dried and calcined. Hydrothermal synthesis involves the reaction of cobalt and terbium precursors in an aqueous solution at high temperatures and pressures.
Industrial Production Methods: Industrial production of this compound typically involves the co-precipitation method due to its scalability and cost-effectiveness. This method allows for the production of large quantities of the compound with high purity and uniformity. The process involves the use of inexpensive precursors and can be easily scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt;terbium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and terbium, as well as the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids and bases. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of cobalt oxide and terbium oxide, while reduction reactions may produce metallic cobalt and terbium.
Applications De Recherche Scientifique
Cobalt;terbium has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including the oxygen reduction reaction (ORR) in fuel cells . In biology, this compound compounds are studied for their potential use in medical imaging and drug delivery systems. In the field of materials science, this compound is used to develop advanced materials with enhanced magnetic and electronic properties .
Mécanisme D'action
The mechanism of action of cobalt;terbium involves the interaction of cobalt and terbium ions with various molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons and protons, thereby enhancing the efficiency of the reaction. The unique electronic structure of cobalt and terbium allows for the formation of stable intermediates, which play a crucial role in the overall reaction mechanism .
Comparaison Avec Des Composés Similaires
Cobalt;terbium can be compared with other similar compounds, such as cobalt;gadolinium and cobalt;dysprosium. These compounds share similar properties due to the presence of rare earth elements, but this compound is unique in its ability to form stable intermediates and exhibit enhanced catalytic activity. The presence of terbium in the compound also imparts unique magnetic and electronic properties, making it a valuable material for various applications .
Similar Compounds
- Cobalt;gadolinium
- Cobalt;dysprosium
- Cobalt;holmium
- Cobalt;erbium
Propriétés
Numéro CAS |
12432-89-2 |
|---|---|
Formule moléculaire |
CoTb3 |
Poids moléculaire |
535.7093 g/mol |
Nom IUPAC |
cobalt;terbium |
InChI |
InChI=1S/Co.3Tb |
Clé InChI |
HVSJGCDWBMHAFA-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Tb].[Tb].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















